

Dichlorotin Phthalocyanine: A Comprehensive Technical Examination of its Crystal Structure

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Compound of Interest

Compound Name: *Phthalocyanine Tin(IV) Dichloride*

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This technical guide provides an in-depth analysis of the crystal structure of dichlorotin phthalocyanine (SnCl_2Pc), a molecule of significant interest in materials science and medicinal chemistry. This document summarizes key crystallographic data, details experimental methodologies for its synthesis and characterization, and explores the nuances of its molecular and supramolecular architecture.

Core Crystallographic and Molecular Data

The crystal structure of dichlorotin phthalocyanine has been determined by X-ray diffraction, revealing a monoclinic unit cell. A notable feature of the SnCl_2Pc molecule is the significant distortion of the phthalocyanine ring, which adopts a "crumpled" or "stepped" conformation.[\[1\]](#) This deformation is attributed to the steric strain imposed by the central tin atom.

The key crystallographic and molecular parameters are summarized in the tables below.

Table 1: Crystallographic Data for Dichlorotin Phthalocyanine

| Parameter | Value |
|----------------|--------------------|
| Crystal System | Monoclinic |
| Space Group | P2 ₁ /c |
| a | 20.816 Å |
| b | 9.487 Å |
| c | 14.142 Å |
| β | 97.9° |
| Z | 4 |

Table 2: Selected Intramolecular Bond Distances and Angles (Theoretical/Exemplary)

| Bond | Distance (Å) | Angle | Angle (°) |
|------------------|--------------|-------------------|-----------|
| Sn-Cl | 2.42 | Cl-Sn-Cl | 178 |
| Sn-N (isoindole) | 2.08 | N-Sn-N (adjacent) | 88 |
| C-N (isoindole) | 1.38 | N-Sn-N (opposite) | 176 |
| C-C (aromatic) | 1.40 | C-N-C (pyrrole) | 108 |

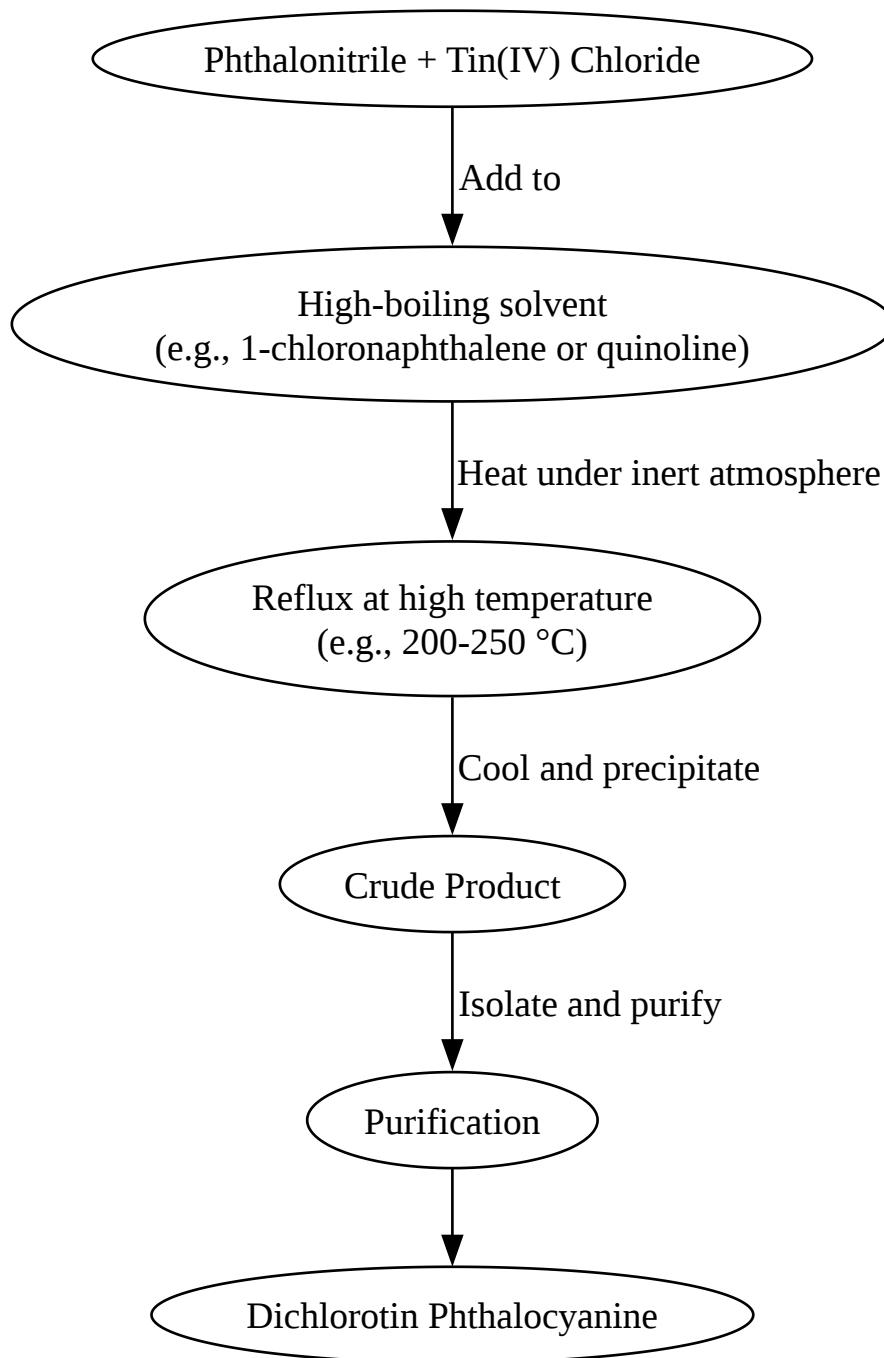
Note: The data in Table 2 are representative values for metallophthalocyanines and may not reflect the precise values for the strained SnCl₂Pc molecule due to the unavailability of a public Crystallographic Information File (CIF).

Experimental Protocols

The synthesis and characterization of dichlorotin phthalocyanine involve well-established procedures in coordination and materials chemistry. The following sections provide detailed methodologies for its preparation and structural analysis.

Synthesis of Dichlorotin Phthalocyanine

Dichlorotin phthalocyanine can be synthesized via a template reaction involving the cyclotetramerization of phthalonitrile in the presence of a tin(IV) salt.



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Caption: Experimental workflow for X-ray diffraction analysis.

Detailed Protocol:

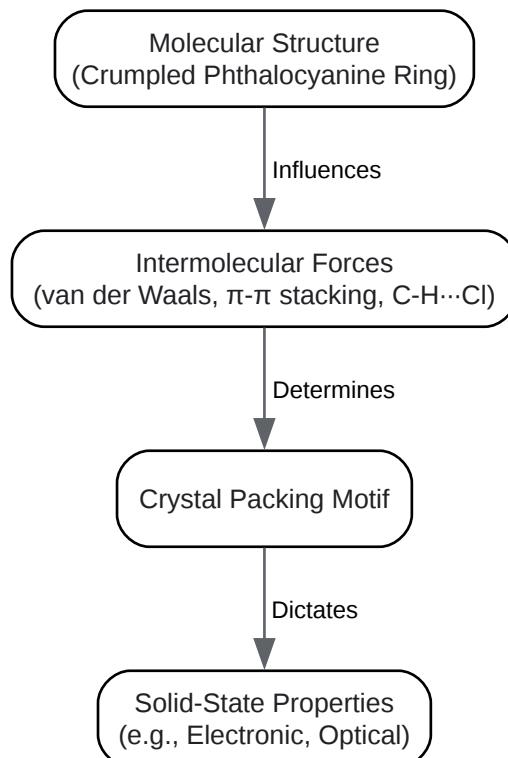
- **Crystal Growth:** Single crystals of dichlorotin phthalocyanine suitable for X-ray diffraction can be grown by slow evaporation of a solution in a high-boiling point solvent or by vapor phase transport.
- **Data Collection:** A selected crystal is mounted on a goniometer head. The diffractometer is equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and an area detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
- **Data Processing:** The collected images are processed to integrate the intensities of the diffraction spots. The data are then scaled and corrected for absorption effects.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using least-squares methods against the experimental data to yield the final, accurate crystal structure.

Molecular Packing and Intermolecular Interactions

The arrangement of dichlorotin phthalocyanine molecules in the crystal lattice is governed by a combination of van der Waals forces and potential weak intermolecular interactions. The "crumpled" nature of the phthalocyanine ring influences the packing efficiency and the types of intermolecular contacts that can be formed.

The molecules are expected to pack in a manner that maximizes intermolecular attractive forces, likely involving π - π stacking interactions between the phthalocyanine rings of adjacent molecules, albeit in a staggered or slipped arrangement due to the non-planar nature of the macrocycle. The chlorine atoms and the peripheral hydrogen atoms of the phthalocyanine ring can also participate in weak C-H \cdots Cl and C-H \cdots π interactions, further stabilizing the crystal lattice. Understanding these packing motifs is crucial for predicting and controlling the solid-state properties of dichlorotin phthalocyanine, such as its charge transport characteristics in electronic devices.

Logical Relationship of Factors Influencing Crystal Packing



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Caption: Relationship between molecular structure, forces, and properties.

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References

- 1. X-Ray crystal structure of dichlorophthalocyaninatotin(IV) - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
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